

Unraveling the Function of p300 HAT with Lys-CoA TFA: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of the p300 histone acetyltransferase (HAT) and its inhibition by **Lys-CoA TFA**, a potent and selective chemical probe. We will delve into the mechanism of action, provide detailed experimental protocols for studying this interaction, and present key quantitative data. This document aims to serve as a comprehensive resource for researchers in epigenetics, oncology, and drug discovery.

Introduction to p300 and Lys-CoA TFA

The E1A binding protein p300 (also known as EP300 or KAT3B) and its close homolog CBP (CREB-binding protein) are crucial transcriptional co-activators.[1][2] They possess intrinsic histone acetyltransferase (HAT) activity, which allows them to acetylate histone proteins, primarily on lysine residues within their N-terminal tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is permissive for transcription.[3] Beyond histones, p300 acetylates a multitude of non-histone proteins, including transcription factors like p53, thereby regulating a wide array of cellular processes such as cell cycle progression, differentiation, DNA repair, and apoptosis.[3] Given its central role in gene regulation, the dysregulation of p300 activity is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[3]

Lys-CoA TFA is a synthetic, potent, and selective inhibitor of p300 HAT activity.[4][5][6][7] It is a bi-substrate analog, designed to mimic both the acetyl-CoA cofactor and the lysine-containing



substrate of the acetyltransferase reaction.[2] This dual recognition confers high affinity and selectivity for p300.

Quantitative Data: Inhibitory Potency of Lys-CoA TFA

The inhibitory activity of **Lys-CoA TFA** against p300 and its selectivity over other HAT enzymes have been quantified in various studies. The following table summarizes the key inhibitory constants.

Enzyme	Inhibitor	IC50	Ki	Selectivity
p300	Lys-CoA TFA	50-500 nM[4][5] [6][7][8][9]	~20 nM	>100-fold vs. PCAF
PCAF	Lys-CoA TFA	200 μM[4][5][6] [7][9]	Not Reported	

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (Inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme.

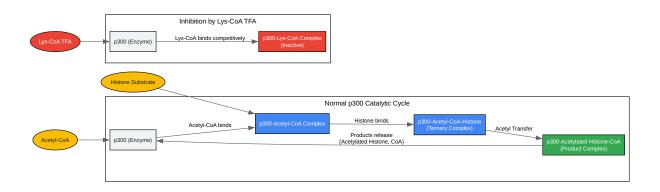
Mechanism of p300 Inhibition by Lys-CoA TFA

Lys-CoA TFA acts as a competitive inhibitor of p300 with respect to acetyl-CoA.[10] Structural studies, including X-ray crystallography, have revealed that Lys-CoA binds to the active site of the p300 HAT domain, occupying the binding pockets for both acetyl-CoA and the lysine substrate.[11][12] The p300 HAT domain possesses a unique, long L1 loop that interacts with the Lys-CoA inhibitor, contributing to its effective binding. The substrate-binding pockets of p300 are shallower and more acidic compared to other HATs like Gcn5, which contributes to the selective binding of the basic lysine portion of Lys-CoA.

Biochemical studies have shown that p300 follows a "hit-and-run" or Theorell-Chance catalytic mechanism.[11][12] In this model, acetyl-CoA binds first to the enzyme, followed by a transient interaction with the histone substrate, during which the acetyl group is transferred. The



acetylated histone then rapidly dissociates, and the release of CoA is the rate-limiting step. Lys-CoA's potent inhibition is, in part, due to its high affinity for the acetyl-CoA binding site.



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Figure 1: Mechanism of p300 HAT inhibition by Lys-CoA TFA.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the function of p300 and its inhibition by **Lys-CoA TFA**.

In Vitro p300 HAT Activity Assay (Radioactive Filter Binding Assay)

This assay measures the transfer of a radiolabeled acetyl group from [14C]-acetyl-CoA to a histone substrate.

Materials:



- Recombinant p300 enzyme
- Histone H3 or H4 peptide substrate
- [14C]-acetyl-CoA
- Lys-CoA TFA or other inhibitors
- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- P81 phosphocellulose filter paper
- Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate (e.g., 10 μM), and the desired concentration of Lys-CoA TFA (or vehicle control).
- Pre-incubate the mixture at 30°C for 10 minutes.
- Initiate the reaction by adding a mixture of unlabeled acetyl-CoA and [¹⁴C]-acetyl-CoA (e.g., to a final concentration of 20 μM).
- Incubate the reaction at 30°C for a time within the linear range of the enzyme activity (e.g., 10-30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
- Wash the filter paper three times with wash buffer to remove unincorporated [14C]-acetyl-CoA.
- Dry the filter paper and place it in a scintillation vial with scintillation cocktail.

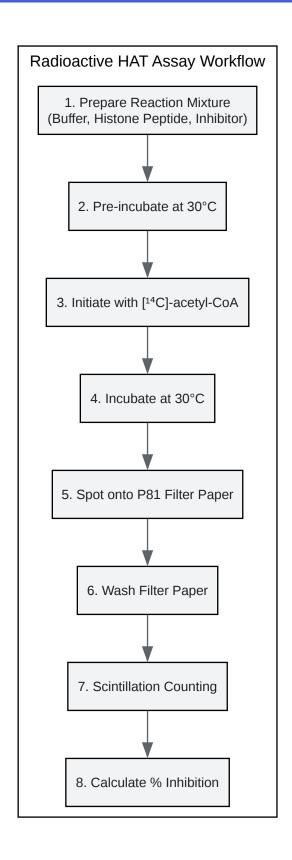
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- Measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.





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Figure 2: Workflow for a radioactive p300 HAT assay.



In Vitro Transcription Assay with Chromatin Templates

This assay assesses the ability of p300 to facilitate transcription from a chromatinized DNA template and the inhibitory effect of **Lys-CoA TFA**.[2]

Materials:

- DNA template with a promoter (e.g., containing Gal4 binding sites)
- · Recombinant core histones
- Chromatin assembly factors (e.g., ACF)
- Gal4-VP16 activator protein
- Recombinant p300
- Lys-CoA TFA
- Acetyl-CoA
- Nuclear extract (as a source of general transcription factors and RNA Polymerase II)
- NTPs (ATP, CTP, GTP, UTP)
- · RNA purification kit
- Reverse transcriptase and primers for RT-qPCR

Procedure:

- Assemble chromatin by incubating the DNA template with core histones and chromatin assembly factors.
- Incubate the assembled chromatin with the Gal4-VP16 activator for 20 minutes at 30°C.[2]
- Add recombinant p300 (pre-incubated with either vehicle or Lys-CoA TFA for 20 minutes at 4°C) and acetyl-CoA.[2]



- Initiate transcription by adding nuclear extract and NTPs.
- Incubate the transcription reaction for a defined period (e.g., 60 minutes) at 30°C.
- Stop the reaction and purify the resulting RNA.
- Quantify the transcript levels using RT-qPCR.
- Compare the transcript levels in the presence and absence of Lys-CoA TFA to determine its
 effect on p300-dependent transcription.

Cell-Based Histone Acetylation Assay (Western Blot)

This method is used to determine the effect of **Lys-CoA TFA** on global histone acetylation levels in cultured cells.

Materials:

- Cultured cells (e.g., a cancer cell line)
- Lys-CoA TFA
- Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- · SDS-PAGE gels and running buffer
- Transfer apparatus and buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate



Imaging system

Procedure:

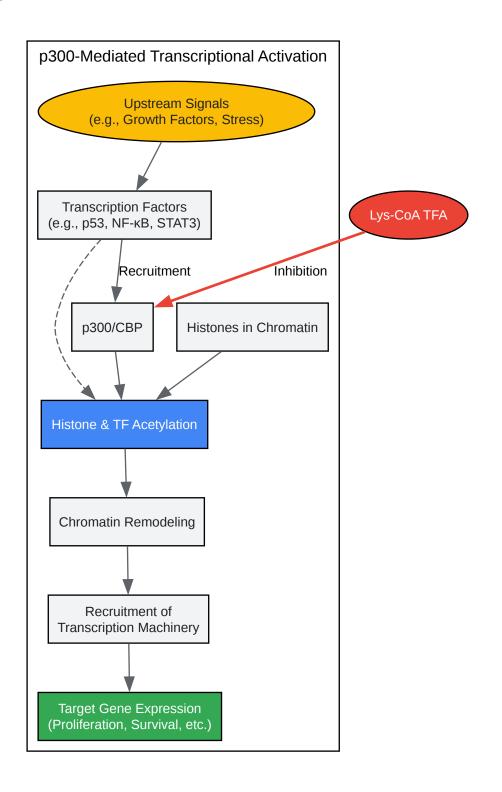
- Treat cultured cells with various concentrations of Lys-CoA TFA for a specified time (e.g., 24 hours).
- Harvest the cells and lyse them in lysis buffer.
- Quantify the protein concentration of the lysates.
- Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and apply the chemiluminescent substrate.
- · Capture the signal using an imaging system.
- Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
- Quantify the band intensities to determine the relative levels of histone acetylation.

Signaling Pathways and Downstream Effects

p300 is a central node in numerous signaling pathways that control gene expression. By acetylating histones at gene promoters and enhancers, as well as acetylating transcription



factors themselves, p300 activates transcription. Inhibition of p300 by Lys-CoA TFA can therefore have profound effects on these pathways, leading to the downregulation of genes involved in cell proliferation, survival, and other critical cellular functions. This makes p300 inhibitors like Lys-CoA TFA valuable tools for studying these pathways and as potential therapeutic agents.





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Figure 3: A simplified signaling pathway illustrating the role of p300 and the point of inhibition by **Lys-CoA TFA**.

Conclusion

Lys-CoA TFA is an invaluable tool for the study of p300 HAT function. Its high potency and selectivity allow for the precise dissection of p300's role in various biological processes. The experimental protocols detailed in this guide provide a framework for investigating the enzymatic activity of p300, its role in transcription, and the cellular consequences of its inhibition. A thorough understanding of the interaction between p300 and inhibitors like **Lys-CoA TFA** is critical for the development of novel epigenetic therapies targeting diseases driven by aberrant acetyltransferase activity.

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